molecular formula C9H13NO2 B13164192 Methyl3-(piperidin-3-YL)propiolate

Methyl3-(piperidin-3-YL)propiolate

Cat. No.: B13164192
M. Wt: 167.20 g/mol
InChI Key: FZYGDROJUJGRIV-UHFFFAOYSA-N
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Description

Methyl 3-(piperidin-3-yl)propiolate is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .

Preparation Methods

The synthesis of Methyl 3-(piperidin-3-yl)propiolate typically involves the reaction of piperidine derivatives with propiolic acid or its esters under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Methyl 3-(piperidin-3-yl)propiolate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the ester group. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane.

Scientific Research Applications

Methyl 3-(piperidin-3-yl)propiolate has various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in the study of biological pathways and interactions due to its structural properties.

    Medicine: Piperidine derivatives, including Methyl 3-(piperidin-3-yl)propiolate, are explored for their potential therapeutic effects, such as anticancer, antiviral, and antimicrobial activities.

    Industry: It is utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which Methyl 3-(piperidin-3-yl)propiolate exerts its effects involves interactions with molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Methyl 3-(piperidin-3-yl)propiolate can be compared with other piperidine derivatives such as:

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

methyl 3-piperidin-3-ylprop-2-ynoate

InChI

InChI=1S/C9H13NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h8,10H,2-3,6-7H2,1H3

InChI Key

FZYGDROJUJGRIV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1CCCNC1

Origin of Product

United States

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